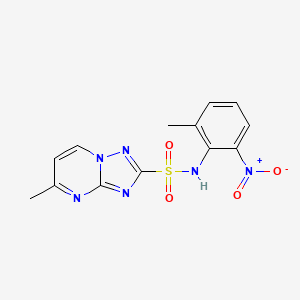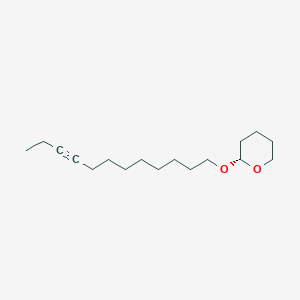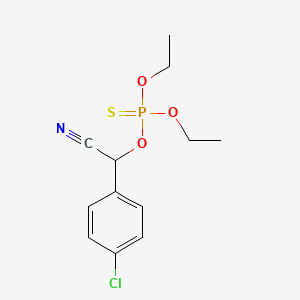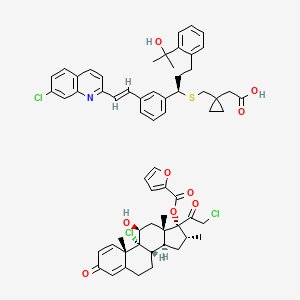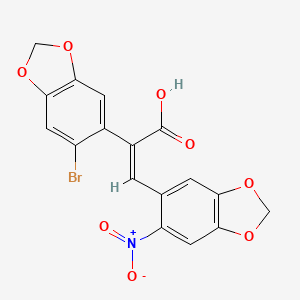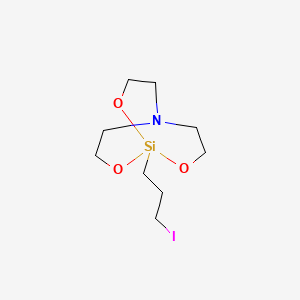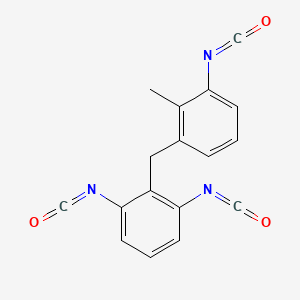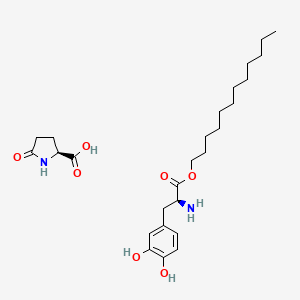
Einecs 258-317-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 258-317-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly found in products such as polyvinyl chloride (PVC) plastics, medical devices, and various consumer goods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to around 150-200°C to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification reactors. The reactants, phthalic anhydride and 2-ethylhexanol, are continuously fed into the reactor, where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxygen, catalysts such as manganese dioxide
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol
Oxidation: Various oxidation products depending on the conditions
Applications De Recherche Scientifique
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and experiments.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Utilized in the manufacturing of medical devices such as blood bags and intravenous tubing.
Industry: Employed in the production of consumer goods, automotive parts, and construction materials.
Mécanisme D'action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. In biological systems, it can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The molecular targets include estrogen receptors and other hormone-related pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di(2-ethylhexyl) adipate (DEHA)
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. Compared to similar compounds, it offers a balance of flexibility, durability, and cost-effectiveness. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.
Propriétés
Numéro CAS |
53036-49-0 |
|---|---|
Formule moléculaire |
C26H42N2O7 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1 |
Clé InChI |
QDUOSUWOCPXLMQ-ZZAUXRJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





